
4-Pivalamidophenylboronic acid
概要
説明
4-Pivalamidophenylboronic acid, also known as 4-[(2,2-Dimethylpropanoyl)amino]benzeneboronic acid, is a chemical compound with the molecular formula C11H16BNO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Pivalamidophenylboronic acid consists of a benzene ring attached to a boronic acid group and a pivalamide group . The molecular weight is 221.06 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 4-Pivalamidophenylboronic acid are not available, boronic acids are known to participate in various types of reactions. For instance, they are involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles .Physical And Chemical Properties Analysis
4-Pivalamidophenylboronic acid has a molecular weight of 221.06 g/mol . It has a density of 1.139g/cm3, a melting point of 240-243°C, and a refractive index of 1.532 .科学的研究の応用
Proteomics Research
4-Pivalamidophenylboronic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Organic Synthesis
This compound is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This compound could be used as a building block or reagent in the synthesis of more complex organic molecules.
Catalysis
4-Pivalamidophenylboronic acid could potentially be used in catalysis. Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst. Boronic acids are known to be used as catalysts in various organic reactions.
Medicinal Chemistry
This compound could be used in medicinal chemistry. Medicinal chemistry involves the design and synthesis of therapeutic agents. Boronic acids are known to have medicinal properties and are used in the design of pharmaceuticals.
Cell Analysis Methods
4-Pivalamidophenylboronic acid could potentially be used in cell analysis methods . Cell analysis involves the study of cells isolated from tissues in multi-cellular organisms and cells grown in culture.
Chromatography
This compound could potentially be used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components.
将来の方向性
While specific future directions for 4-Pivalamidophenylboronic acid are not available, boronic acids in general are increasingly utilized in diverse areas of research. They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
特性
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNCMGDXLWQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624782 | |
| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pivalamidophenylboronic acid | |
CAS RN |
182344-22-5 | |
| Record name | B-[4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

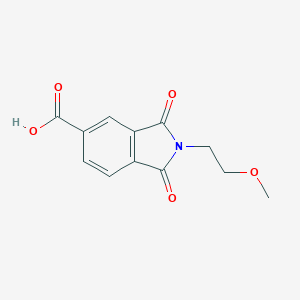
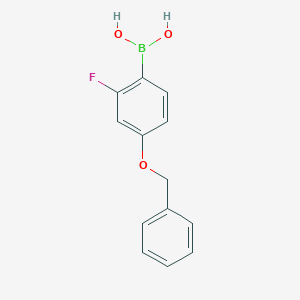
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
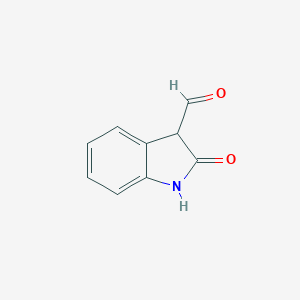
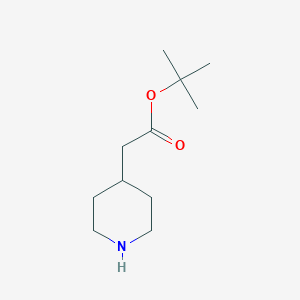
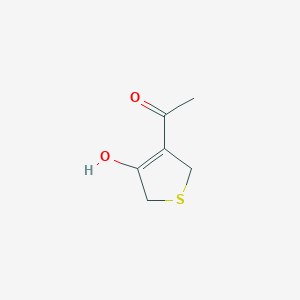
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
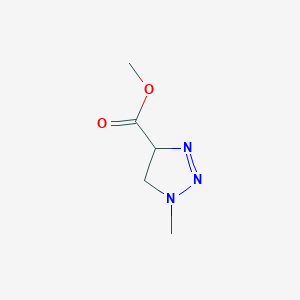
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
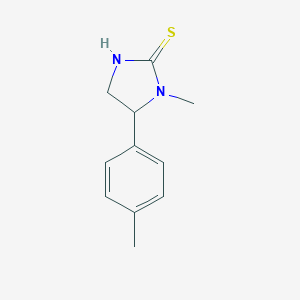
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)